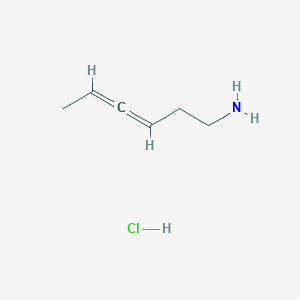
hexa-3,4-dien-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would include the compound’s chemical name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized .Molecular Structure Analysis
This would involve the use of techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical and Chemical Properties Analysis
This would involve studying properties like solubility, melting point, boiling point, etc .科学的研究の応用
Chemically Induced Dimerization (CID) in Cellular Studies
CID has been pivotal in dissecting complex biological phenomena by enabling reversible and spatiotemporal control of protein function within cells. This technique leverages small molecules to induce protein dimerization, facilitating the study of signal transduction pathways, membrane dynamics, and protein trafficking with remarkable precision and flexibility. Advances in CID systems have expanded their utility beyond traditional applications, allowing for the investigation of biological processes with unparalleled spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
CID in Mass Spectrometry and Peptide Analysis
CID is also a cornerstone technique in mass spectrometry, particularly for peptide sequencing and structural analysis. By inducing the fragmentation of peptide ions, CID facilitates the elucidation of amino acid sequences and the characterization of complex biochemical entities. This has significant implications for improving peptide identification algorithms and understanding the mechanisms underlying peptide fragmentation (Tabb et al., 2003).
CID in Genetic and Cellular Engineering
Emerging applications of CID in genetic engineering demonstrate its potential in creating inducible systems for gene regulation and therapy. For instance, the incorporation of inducible caspase-9 within cellular models provides a safeguard mechanism, enabling the precise elimination of cells in response to external stimuli. This approach holds promise for enhancing the safety and efficacy of cell-based therapies, including those derived from induced pluripotent stem cells (Ando et al., 2015).
CID in Proteomics and Structural Biology
In proteomics, CID aids in studying protein folding and interaction dynamics through mass spectrometry, offering insights into the structural and functional aspects of proteins. Techniques such as photo-CIDNP NMR enable the investigation of solvent accessibility and folding kinetics of proteins, enriching our understanding of protein structure and function (Mok & Hore, 2004).
作用機序
Safety and Hazards
将来の方向性
This would involve discussing potential future research directions, such as new applications of the compound.
特性
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,4H,5-7H2,1H3;1H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFYSCIPYTPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C=CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

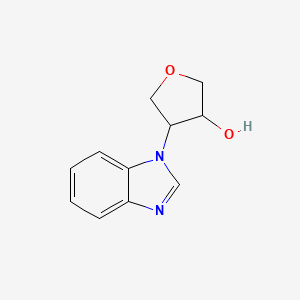
![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)

![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)

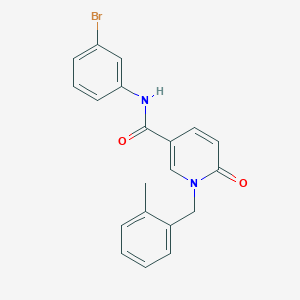
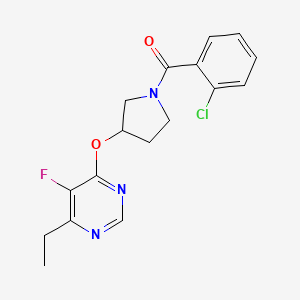
![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
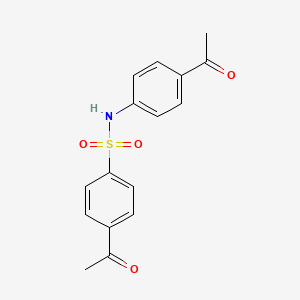
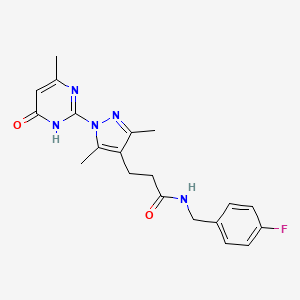

![N-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2539644.png)
